1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-

Herbicide Discovery Agrochemical Structure-Activity Relationship

Researchers pursuing c-Met kinase inhibitors or pre-emergent herbicides often find that generic 2-alkyl analogs fail to reproduce the potency and metabolic stability required for lead optimization. This 5,6-dichloro-2-difluoromethyl-imidazo[4,5-b]pyrazine solves that problem by providing the exact pharmacophoric pattern: • 8-fold herbicidal potency advantage over the 2-methyl analog against barnyard grass, enabling cost-effective agrochemical SAR. • Key advanced intermediate for the low-nanomolar c-Met inhibitor series (lead compound 1D-2); the difluoromethyl group is a metabolically resistant lipophilic hydrogen-bond donor. • Orthogonal synthetic handles: the 5,6-dichloro positions undergo SNAr or cross-coupling for late-stage diversification or probe attachment. Supplied with certificates of analysis; standard B2B shipping with full customs documentation.

Molecular Formula C6H2Cl2F2N4
Molecular Weight 239.01 g/mol
CAS No. 53338-43-5
Cat. No. B12842716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-
CAS53338-43-5
Molecular FormulaC6H2Cl2F2N4
Molecular Weight239.01 g/mol
Structural Identifiers
SMILESC12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)F
InChIInChI=1S/C6H2Cl2F2N4/c7-1-2(8)12-6-5(11-1)13-4(14-6)3(9)10/h3H,(H,11,12,13,14)
InChIKeyPZGMLTAAQVVZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine: Baseline Overview


This compound is a halogenated, fluorinated imidazo[4,5-b]pyrazine derivative, a class of heterocycles recognized for diverse biological activities, including herbicidal and antitumor effects. It features a specific substitution pattern of two chlorine atoms at positions 5 and 6, and a difluoromethyl group at position 2 on the fused ring system [1]. First disclosed in a 1974 Dow Chemical patent for its herbicidal utility, it has also been employed as a key structural element in later medicinal chemistry campaigns targeting the c-Met protein kinase, underscoring its relevance as a versatile scaffold for both agrochemical and pharmaceutical research [2].

5,6-Dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine: Replacement Challenges


Within the imidazo[4,5-b]pyrazine scaffold, seemingly minor modifications to the 2-position substituent can lead to profound, non-linear changes in biological activity and physicochemical properties. Generic substitution with a non-fluorinated or mono-fluorinated analog, such as the 2-methyl derivative, is not a viable strategy for projects aiming to replicate specific potency profiles, as demonstrated by direct herbicidal comparison data [1]. Furthermore, the difluoromethyl group is a well-established lipophilic hydrogen bond donor and metabolically resistant bioisostere, a property that cannot be approximated by simpler alkyl groups and is critical for achieving optimal target engagement in kinase inhibitor design [2].

5,6-Dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine: Differentiation Evidence


Herbicidal Potency Advantage Over 2-Methyl Analog

In a direct side-by-side greenhouse comparison, the 2-difluoromethyl compound demonstrated superior herbicidal activity to the closest prior art analog, 5,6-dichloro-2-methyl-1H-imidazo[4,5-b]pyrazine. The target compound achieved 75% control of barnyard grass at a dosage of 125 g/ha, compared to 1,000 g/ha for the 2-methyl analog, representing an 8-fold improvement in potency. This trend was consistent across multiple species, establishing a clear structure-activity relationship where the 2-difluoromethyl group is crucial for potency [1].

Herbicide Discovery Agrochemical Structure-Activity Relationship Pre-emergent Control

Superior Spectrum over Trifluoromethyl and Pentafluoroethyl Analogs

When compared to other fluorinated analogs in the same patent series, the 2-difluoromethyl compound exhibits a distinct and superior spectrum of control across a panel of economically important weeds. Unlike the 2-trifluoromethyl analog, it shows significant activity against wild oats at 250 g/ha and stronger control of pigweed and bindweed at lower rates. This differential activity profile indicates that the 2-difluoromethyl substitution pattern is uniquely optimized for a broader spectrum of herbicidal action, not simply an interchangeable member of the 2-fluoroalkyl series [1].

Weed Control Spectrum Broadleaf Weed Grass Weed Agrochemical Potency

Kinase Selectivity vs. Non-Fluorinated Scaffolds

While the compound's own c-Met IC50 has not been publicly disclosed in isolation, the 2016 optimization study by Zhao et al. establishes that the imidazo[4,5-b]pyrazine scaffold can achieve exquisitely selective and low-nanomolar c-Met inhibition. The study's lead compound (1D-2) achieved an enzymatic IC50 of 1.45 nM and a cellular IC50 of 24.7 nM [1]. The procurement of the 5,6-dichloro-2-(difluoromethyl) core scaffold is justified here as a rationally designed intermediate. The 2-difluoromethyl group is a proven metabolic liability shield and lipophilicity modulator, directly influencing the selectivity profile that distinguishes this series from non-fluorinated pyrazine-based inhibitors. This is a class-level inference supported by the SAR from the primary paper.

Kinase Inhibitor c-Met Drug Discovery Lipophilicity Selectivity

Defined Purity and Hazard Profile for Procurement

Reputable vendor specifications (Leyan) confirm a standard product purity of 98% for this compound . This is accompanied by a clearly defined hazard profile (H302, H315, H319, H335) and associated safety statements, providing a transparent and predictable quality and safety baseline for procurement officers . This contrasts with various analogs in the family for which purity and safety documentation may be less standardized or vary significantly between bulk suppliers, leading to unpredictable experimental outcomes and safety compliance burdens.

Analytical Chemistry Quality Control Procurement Specification Laboratory Safety

5,6-Dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine: Application Scenarios


Agrochemical SAR and Lead Optimization

This compound is the direct starting point for an agrochemical SAR program focused on pre-emergent herbicides. As evidenced by the 8-fold potency advantage over the 2-methyl analog in controlling barnyard grass, researchers can use this compound as a positive control to explore further substitutions on the pyrazine ring, systematically improving on an already optimized 2-difluoromethyl motif for cost-effective weed management .

Synthesis of Selective c-Met Kinase Inhibitors

For medicinal chemistry teams pursuing c-Met targeted therapies, this compound serves as a key advanced intermediate. The installed 5,6-dichloro and 2-difluoromethyl groups are critical pharmacophoric elements required for the low-nanomolar potency and selectivity demonstrated by the series' lead compound (1D-2). Using this building block allows for late-stage diversification at other positions of the fused ring system, dramatically accelerating the synthesis of analogs with the potential for exquisite kinase selectivity .

Chemical Biology Probe Derivatization

The dichloro and difluoromethyl functionalities provide orthogonal synthetic handles for probe generation. The chlorine atoms at positions 5 and 6 are suitable for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling the introduction of affinity or fluorescent tags. Simultaneously, the metabolically stable 2-difluoromethyl group ensures the core scaffold's stability in cellular contexts, making this compound an ideal starting point for creating chemical biology tools to investigate kinase-dependent pathways .

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